4-bromo-N-propylbenzamide
Overview
Description
4-bromo-N-propylbenzamide is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . It is characterized by a bromine atom attached to the benzene ring and a propyl group attached to the amide nitrogen. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-bromo-N-propylbenzamide can be synthesized from N-allyl-4-bromobenzamide . The synthetic route involves the reaction of 4-bromobenzoyl chloride with propylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the use of automated equipment ensures consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-propylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether, and low temperatures.
Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetone, and elevated temperatures.
Major Products Formed
Substitution: Formation of N-substituted benzamides.
Reduction: Formation of N-propylbenzylamine.
Oxidation: Formation of 4-bromo-N-propylbenzoic acid.
Scientific Research Applications
4-bromo-N-propylbenzamide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-propylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-phenylbenzamide
- 4-bromo-N-butylbenzamide
- 4-bromo-N-methylbenzamide
Uniqueness
4-bromo-N-propylbenzamide is unique due to its specific substitution pattern and the presence of the propyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity.
Biological Activity
4-Bromo-N-propylbenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom attached to the benzene ring, along with a propyl amide functional group. Its molecular formula is CHBrN\O, with a molecular weight of approximately 243.11 g/mol. The presence of the bromine atom and the amide group significantly influences its biological reactivity and interaction with biomolecules.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances hydrophobic interactions, while the amide group can participate in hydrogen bonding, which is crucial for binding affinity. This compound has been investigated for its potential as a selective kinase inhibitor, particularly in cancer treatment.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain analogs demonstrated effectiveness against breast and colon cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Anti-inflammatory Effects : This compound has been explored for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions like arthritis and inflammatory bowel disease. Its mechanism may involve the inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Bromo-2-methoxy-N-propylbenzamide | Bromine and methoxy groups on benzene | Anticancer properties |
4-Bromo-N-cyclopropyl-2-methoxybenzamide | Cyclopropyl substitution | Potential enzyme inhibitor |
N-Isopropyl 4-bromo-2-methoxybenzamide | Isopropyl group instead of propyl | Anti-inflammatory effects |
4-Bromo-3-methoxy-N-propylbenzamide | Methoxy group at position three | Similar anticancer activity |
The unique combination of functional groups in this compound enhances its solubility and interaction with biological targets compared to its analogs.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound reduced cell viability by inducing apoptosis through the activation of caspase pathways. The IC values ranged from 10 to 20 µM depending on the cell line .
- Animal Models : In murine models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of immune cells in treated tissues .
- Clinical Implications : Although still in preliminary stages, the potential use of this compound as a therapeutic agent for chronic pain management has been suggested based on its activity at nicotinic acetylcholine receptors (nAChRs) which are implicated in pain signaling pathways .
Properties
IUPAC Name |
4-bromo-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHYZJDMVOCWSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389387 | |
Record name | 4-bromo-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223557-19-5 | |
Record name | 4-bromo-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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